molecular formula C7H9N3O2 B14747370 N-Methyl-3-nitro-p-phenylenediamine CAS No. 2973-21-9

N-Methyl-3-nitro-p-phenylenediamine

Katalognummer: B14747370
CAS-Nummer: 2973-21-9
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: XSHZMHVULBOPDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-3-nitro-p-phenylenediamine is a chemical compound with the molecular formula C7H9N3O2. It is an aromatic amine derivative, characterized by the presence of a nitro group and a methyl group attached to the benzene ring. This compound is used in various industrial applications, particularly in the synthesis of dyes and pigments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-3-nitro-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the nitration of N-methyl-p-phenylenediamine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3-nitro-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-p-phenylenediamine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of N-methyl-p-phenylenediamine.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-Methyl-3-nitro-p-phenylenediamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Methyl-3-nitro-p-phenylenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to changes in cellular processes and biochemical pathways, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    p-Phenylenediamine: A related compound with similar chemical properties but without the methyl and nitro groups.

    N-Methyl-p-phenylenediamine: Similar structure but lacks the nitro group.

    N-Methyl-1,2-phenylenediamine: An isomer with the nitro group in a different position on the benzene ring.

Uniqueness

N-Methyl-3-nitro-p-phenylenediamine is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific industrial and research applications.

Eigenschaften

CAS-Nummer

2973-21-9

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

4-N-methyl-2-nitrobenzene-1,4-diamine

InChI

InChI=1S/C7H9N3O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,8H2,1H3

InChI-Schlüssel

XSHZMHVULBOPDY-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=C(C=C1)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.